![molecular formula C15H13N3OS2 B6578896 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391864-02-1](/img/structure/B6578896.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
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Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide (NESN) is a synthetic molecule with a wide range of potential applications in the field of scientific research. NESN is a member of the thiadiazole family of compounds, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-”, also known as “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide” or “Oprea1_088967”.
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. The presence of the thiadiazole ring, known for its biological activity, contributes to its effectiveness against various bacterial and fungal strains. Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics .
Anticancer Research
Studies have explored the use of thiadiazole derivatives in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The naphthalene moiety in this compound enhances its interaction with DNA, potentially leading to the development of novel anticancer drugs .
Anti-inflammatory Applications
The compound’s structure suggests it may possess anti-inflammatory properties. Thiadiazole derivatives are known to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX). This makes the compound a promising candidate for treating inflammatory diseases .
Environmental Science
The compound’s potential use in environmental science includes its application in the detection and removal of heavy metals from water. The thiadiazole ring can chelate metal ions, making it useful in water purification processes.
Antimicrobial properties of thiadiazole derivatives Thiadiazole derivatives in cancer treatment Anti-inflammatory potential of thiadiazole compounds : Antioxidant activity of thiadiazole derivatives : Agricultural applications of thiadiazole derivatives : Thiadiazole compounds in material science : Pharmaceutical intermediates involving thiadiazole : Environmental applications of thiadiazole derivatives
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-2-20-15-18-17-14(21-15)16-13(19)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIIUYVHVWKOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170199 |
Source
|
Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide | |
CAS RN |
391864-02-1 |
Source
|
Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391864-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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